molecular formula C5H13Cl3N4 B12224082 (1,4-Dimethylimidazol-2-yl)hydrazine;trihydrochloride

(1,4-Dimethylimidazol-2-yl)hydrazine;trihydrochloride

Cat. No.: B12224082
M. Wt: 235.5 g/mol
InChI Key: XNFNBYSFQDECJJ-UHFFFAOYSA-N
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Description

(1,4-Dimethylimidazol-2-yl)hydrazine;trihydrochloride is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-Dimethylimidazol-2-yl)hydrazine;trihydrochloride typically involves the reaction of 1,4-dimethylimidazole with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated as a trihydrochloride salt. The reaction can be represented as follows:

1,4-Dimethylimidazole+Hydrazine hydrate+Hydrochloric acidThis compound\text{1,4-Dimethylimidazole} + \text{Hydrazine hydrate} + \text{Hydrochloric acid} \rightarrow \text{this compound} 1,4-Dimethylimidazole+Hydrazine hydrate+Hydrochloric acid→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1,4-Dimethylimidazol-2-yl)hydrazine;trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives.

Scientific Research Applications

(1,4-Dimethylimidazol-2-yl)hydrazine;trihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1,4-Dimethylimidazol-2-yl)hydrazine;trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylimidazole
  • 2-Methylimidazole
  • 4-Methylimidazole
  • 1,2-Dimethylimidazole

Uniqueness

(1,4-Dimethylimidazol-2-yl)hydrazine;trihydrochloride is unique due to the presence of both dimethylimidazole and hydrazine moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H13Cl3N4

Molecular Weight

235.5 g/mol

IUPAC Name

(1,4-dimethylimidazol-2-yl)hydrazine;trihydrochloride

InChI

InChI=1S/C5H10N4.3ClH/c1-4-3-9(2)5(7-4)8-6;;;/h3H,6H2,1-2H3,(H,7,8);3*1H

InChI Key

XNFNBYSFQDECJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=N1)NN)C.Cl.Cl.Cl

Origin of Product

United States

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